Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468001
InChI: InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.:

Cat. No.: VC17468001

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3
Standard InChI Key WYCWGJVPNZKJTI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(CC(CC2)CN)C=C1

Introduction

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with a molecular formula of C13H17NO2. It is a derivative of tetrahydronaphthalene, featuring an aminomethyl group attached to the sixth position of the tetrahydronaphthalene ring and a methyl ester group at the second position. This compound is primarily used in laboratory settings for research purposes.

Synthesis and Preparation

The synthesis of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions starting from appropriate tetrahydronaphthalene precursors. The exact synthesis protocol may vary depending on the availability of starting materials and desired yield.

Biological Activity and Applications

While specific biological activities of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate are not extensively documented, compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in areas such as neurology and oncology. The aminomethyl group can serve as a site for further modification, allowing researchers to explore a range of bioactive derivatives.

Related Compounds

  • Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: This compound is similar but has the aminomethyl group at the 8-position instead of the 6-position .

  • Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: This compound lacks the aminomethyl group, having an amino group directly attached to the ring .

Research Findings

Due to the limited availability of specific research findings on Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate, it is essential to consult broader literature on tetrahydronaphthalene derivatives for insights into potential applications and biological activities.

Data Table: Comparison of Related Tetrahydronaphthalene Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylateC13H17NO2219.282089650-54-2
Methyl 8-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochlorideC13H18ClNO2130532-65-9
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylateC12H15NO2205.25501441-76-5

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